

Application Notes & Protocols: UiO-66-COOH for Selective Adsorption

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Compound of Interest

Compound Name: *UiO-66-cooh*

Cat. No.: *B11930871*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **UiO-66-COOH** is a zirconium-based metal-organic framework (MOF) recognized for its exceptional chemical and thermal stability, high porosity, and the presence of functional carboxylic acid groups on its organic linkers.^{[1][2]} These characteristics make it a highly promising adsorbent for the selective capture of specific molecules from various media. The uncoordinated -COOH groups act as active sites, enabling strong interactions with target molecules through mechanisms like coordination bonding, hydrogen bonding, and electrostatic interactions.^{[1][3]} These application notes provide an overview and detailed protocols for utilizing **UiO-66-COOH** in the selective adsorption of heavy metal ions, organic dyes, and gases.

Application Note 1: Selective Adsorption of Heavy Metal Ions

The presence of free carboxylic groups makes **UiO-66-COOH** particularly effective for capturing cationic heavy metal ions from aqueous solutions. The carboxyl groups can deprotonate, creating a negatively charged surface that electrostatically attracts and strongly coordinates with positive ions.^{[1][2]} This has been demonstrated for the selective removal of toxic and radioactive metals.

Data Presentation: Heavy Metal Adsorption

Target Ion	Adsorbent	Max. Adsorption Capacity	Selectivity	Experimental Conditions	Reference
Strontium (Sr ²⁺)	UiO-66-(COOH) ₂	114 mg/g	High selectivity over Na ⁺ and K ⁺ (72% Sr ²⁺ removal vs. 3.2% for Na ⁺ /K ⁺)	pH 5, 298 K, 5 hours	[1][2][4]
Lead (Pb ²⁺)	PVC/UiO-66(COOH) ₂ Composite	>90% Removal Efficiency	High, effective in mixed metal solutions	<50 ppm initial conc., 5 hours	[5]
Cadmium (Cd ²⁺)	PVC/UiO-66(COOH) ₂ Composite	>90% Removal Efficiency	High, effective in mixed metal solutions	<50 ppm initial conc., 5 hours	[5]

Experimental Protocols

Protocol 1.1: Synthesis of UiO-66-(COOH)₂

This protocol is adapted from a reported aqueous synthesis method.[1]

- Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, disperse 1,2,4,5-benzenetetracarboxylic acid (H₄btec) (2.54 g, 10 mmol) and zirconium tetrachloride (ZrCl₄) (2.43 g, 10.4 mmol) in 60 mL of distilled water.
- Reaction: Stir the mixture at room temperature and then heat to reflux (approximately 100 °C) for 24 hours. A white powder product will form.
- Washing: After cooling to room temperature, filter the solid product and wash it thoroughly with distilled water to remove any unreacted precursors.

- Drying & Activation: Dry the resulting white powder under a dynamic vacuum at 70-150 °C overnight to remove residual water and solvent from the pores.[1][6] The material is now activated and ready for use.

Protocol 1.2: Batch Adsorption of Strontium (Sr²⁺)

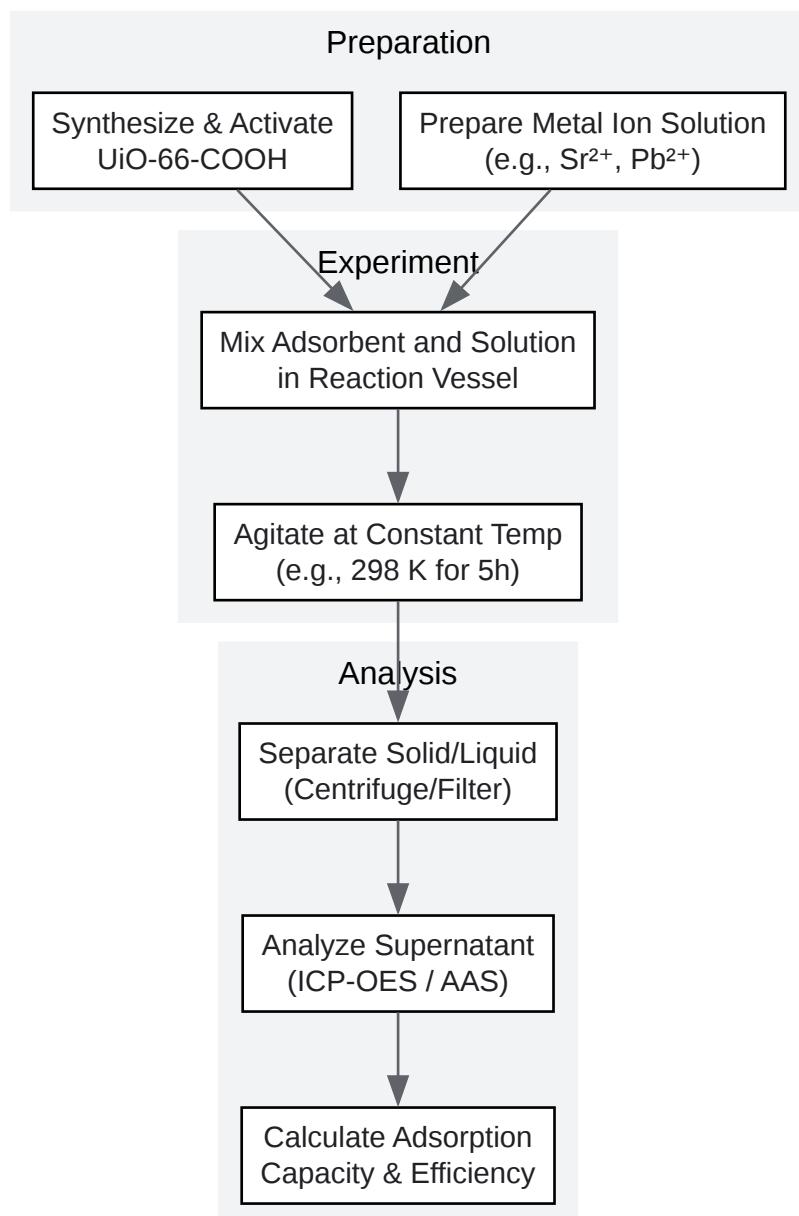
- Stock Solution: Prepare a stock solution of Sr²⁺ (e.g., 1000 mg/L) using a suitable salt like SrCl₂ in deionized water. Prepare working solutions of desired concentrations (e.g., 10-100 mg/L) by diluting the stock solution.
- pH Adjustment: Adjust the pH of the Sr²⁺ working solutions to the desired value (e.g., pH 5) using dilute HCl or NaOH.[1]
- Adsorption Experiment: Add a known mass of activated UiO-66-(COOH)₂ (e.g., 10 mg) to a fixed volume of the pH-adjusted Sr²⁺ solution (e.g., 10 mL).
- Equilibration: Seal the container and agitate the mixture on a shaker at a constant temperature (e.g., 298 K) for a specified time (e.g., 5 hours) to ensure equilibrium is reached. [1]
- Analysis: Separate the solid adsorbent from the solution by centrifugation or filtration. Analyze the final concentration of Sr²⁺ in the supernatant using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).
- Calculation: The amount of Sr²⁺ adsorbed per unit mass of MOF (q_e, in mg/g) is calculated using the formula: $q_e = (C_0 - C_e) * V / m$ where C₀ and C_e are the initial and equilibrium concentrations of Sr²⁺ (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

Protocol 1.3: Testing Adsorption Selectivity

- Mixed-Ion Solution: Prepare a solution containing the target ion (e.g., Sr²⁺) and competing ions (e.g., Na⁺, K⁺) at a specific molar ratio (e.g., 1:1:1).[2]
- Adsorption: Perform the batch adsorption experiment as described in Protocol 1.2 using the mixed-ion solution.

- Analysis: Analyze the equilibrium concentrations of all ions (Sr^{2+} , Na^+ , K^+) in the supernatant using ICP-OES.
- Calculation: Calculate the removal efficiency for each ion to determine the selectivity of the adsorbent.

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Caption: Workflow for heavy metal adsorption experiments.

Application Note 2: Selective Adsorption of Cationic Dyes

The carboxyl groups on **UiO-66-COOH** impart a negative surface charge in aqueous solutions (at pH > pKa), making it an excellent candidate for the selective removal of positively charged (cationic) organic dyes through strong electrostatic interactions.^[3] This is in contrast to anionic dyes, which would be repelled.

Data Presentation: Cationic Dye Adsorption

Target Dye	Adsorbent	Max. Adsorption Capacity	Key Finding	Experimental Conditions	Reference
Basic Blue 3 (BB3)	UiO-66-TLA*	234.23 mg/g	93.2% higher capacity than parent UiO-66-NH ₂	298 K, equilibrium in 120 min	[3]
Methylene Blue (MB)	UiO-66-NH ₂	96.45 mg/g	Higher capacity for cationic vs. anionic dyes	Not Specified	[7]

*UiO-66-TLA is a UiO-66-NH₂ post-synthetically modified with trimellitic acid, introducing -COOH groups. This serves as an excellent model for the behavior of **UiO-66-COOH**.^[3]

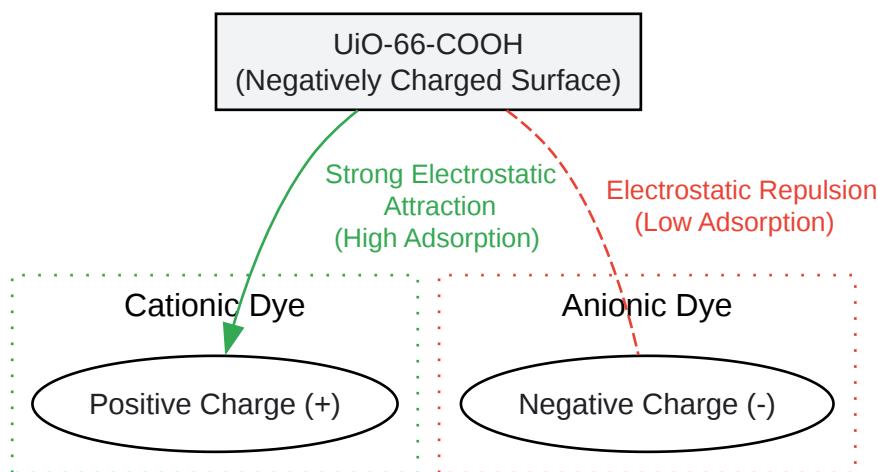
Experimental Protocols

Protocol 2.1: Batch Adsorption of a Cationic Dye (e.g., Basic Blue 3)

- Stock Solution: Prepare a stock solution (e.g., 1000 mg/L) of the cationic dye by dissolving a known mass in deionized water. Protect from light if the dye is photosensitive.

- Adsorption Experiment: Add a known mass of activated **UiO-66-COOH** (e.g., 10 mg) to a series of flasks containing a fixed volume (e.g., 25 mL) of dye solutions at various initial concentrations (e.g., 20-200 mg/L).
- Equilibration: Agitate the flasks at a constant temperature (e.g., 298 K) for a predetermined time (e.g., 120 minutes) to reach equilibrium.[3]
- Analysis: Separate the adsorbent by centrifugation. Measure the absorbance of the supernatant at the dye's maximum wavelength (λ_{max}) using a UV-Vis spectrophotometer.
- Calculation: Determine the final dye concentration (C_e) from a pre-established calibration curve. Calculate the adsorption capacity (q_e) as described in Protocol 1.2.

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Caption: Mechanism for selective dye adsorption.

Application Note 3: Selective Adsorption of Gases

The polarity of the -COOH functional groups can enhance the selective adsorption of polar gases like CO₂ over non-polar gases such as N₂. This makes **UiO-66-COOH** and its derivatives potential candidates for applications like carbon capture and gas purification.

Data Presentation: Gas Adsorption

Gas	Adsorbent	Adsorption Capacity (cm ³ /g at 273K, 1 bar)	CO ₂ /N ₂ Selectivity	Reference
CO ₂	UiO-66-NO ₂ -(COOH) ₂	~45	Low	[8]
N ₂	UiO-66-NO ₂ -(COOH) ₂	~7	Low	[8]
CO ₂	UiO-66-NO ₂ -NH ₂	~87	65	[8][9]
N ₂	UiO-66-NO ₂ -NH ₂	~3	65	[8][9]

Note: Data is for a bifunctionalized MOF. While UiO-66-NO₂-NH₂ shows higher selectivity, the principle demonstrates that functional groups significantly influence gas adsorption properties.

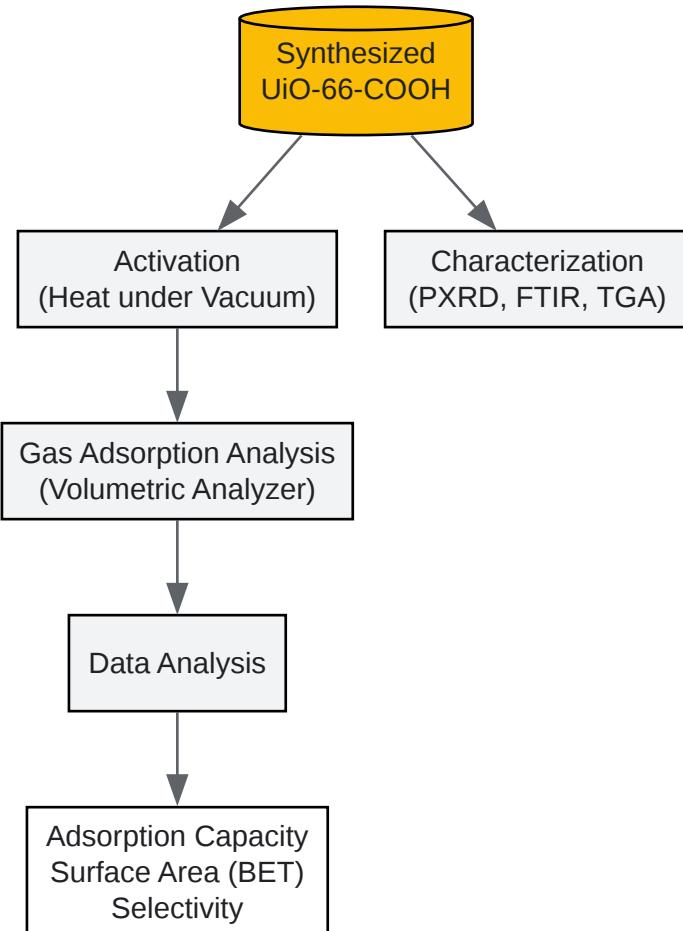
Experimental Protocols

Protocol 3.1: Gas Adsorption Measurement

- Sample Activation: Place a known mass of the synthesized **UiO-66-COOH** (e.g., 50-100 mg) in a sample tube. Activate the sample *in situ* by heating under a high vacuum (e.g., at 150 °C for 12-15 hours) to remove all guest molecules from the pores.[6][10]
- Measurement: After activation and cooling to the desired analysis temperature (e.g., 273 K or 298 K), introduce the adsorbate gas (e.g., CO₂ or N₂) into the sample tube at controlled, incremental pressures.
- Isotherm Generation: The instrument records the amount of gas adsorbed at each pressure step, generating an adsorption isotherm.
- Data Analysis: Use the isotherm data to calculate the total gas uptake at a specific pressure (e.g., 1 bar). The Brunauer-Emmett-Teller (BET) method can be used with the N₂ isotherm at 77 K to determine the material's surface area.[1][6]

- Selectivity Calculation: The ideal adsorption selectivity for gas 1 over gas 2 can be calculated from the single-component isotherms using the formula: Selectivity (α) = $(n_1/n_2) * (P_2/P_1)$ where n is the amount adsorbed and P is the pressure of the respective gases at conditions relevant to the target application (e.g., 0.15 bar for CO₂ and 0.75 bar for N₂ in flue gas).[11]

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Caption: General workflow for material characterization.

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